molecular formula C6H9NO2 B1313631 Methyl 2-cyano-2-methylpropanoate CAS No. 72291-30-6

Methyl 2-cyano-2-methylpropanoate

Cat. No.: B1313631
CAS No.: 72291-30-6
M. Wt: 127.14 g/mol
InChI Key: TZPHOIMASXVLQZ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-methylpropanoate is an organic compound with the molecular formula C₆H₉NO₂. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyano group (–CN) and a methyl ester group (–COOCH₃), making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 2-cyano-2-methylpropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the metabolism and detoxification of the compound within biological systems.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity and oxidative stress in animal models . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of methyl cyanoacetate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone and requires refluxing for several days . Another method involves the use of sodium hydride in dry N,N-dimethylformamide (DMF) at low temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of fixed bed reactors and catalysts such as caesium hydroxide on silica. The process includes the reaction of methyl propionate with methanal to form the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form 2-cyano-2-methylpropanoic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of aqueous acids or bases.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

    Hydrolysis: Produces 2-cyano-2-methylpropanoic acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Reduction: Forms 2-amino-2-methylpropanoate.

Scientific Research Applications

Methyl 2-cyano-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-methylpropanoate involves its ability to act as an electrophile in various chemical reactions. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. The ester group also makes the compound susceptible to hydrolysis and other transformations .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl cyanoacetate: Contains a cyano group and a methyl ester group but lacks the additional methyl groups on the carbon adjacent to the cyano group.

Uniqueness

Methyl 2-cyano-2-methylpropanoate is unique due to its combination of a cyano group and a highly substituted carbon center, which provides it with distinct reactivity and versatility in organic synthesis .

Properties

IUPAC Name

methyl 2-cyano-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPHOIMASXVLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449946
Record name methyl 2-cyano-2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72291-30-6
Record name Propanoic acid, 2-cyano-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72291-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-2-methyl-propanoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 2-cyano-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-cyano-2-methyl-, methyl ester
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Synthesis routes and methods I

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
203 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of cyano-acetic acid methyl ester (11 g, 111 mmol), Cs2CO3 (108 g, 333 mmol) and methyl iodide (35 mL, 556 mmol) in anhydrous DMF (300 mL) was stirred at r.t. for 3 days. Brine (100 mL) and ether (250 mL) were added, and the aqueous layer was extracted with additional ether (250 mL). The organic layers were combined, washed with water (4×200 mL), and dried over MgSO4. The solvent was evaporated to give 11 g of the title compound as a yellow oil. 1H NMR (CDCl3, 200 MHz): δ ppm=3.83 (s, 3H), 1.63 (s, 6H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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